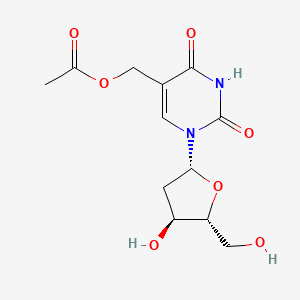
(R)-3-Amino-2-methylbutan-2-ol
Übersicht
Beschreibung
The compound “(R)-3-Amino-2-methylbutan-2-ol” is a chiral amino alcohol with potential relevance in various chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be informative for understanding the synthesis and properties of “(R)-3-Amino-2-methylbutan-2-ol”.
Synthesis Analysis
The synthesis of chiral amino alcohols can be complex, often requiring multiple steps and enantioselective methods. For example, the synthesis of (2R,3S)-4-aminobutane-1,2,3-triol from d- or l-glucose demonstrates the use of carbohydrate-derived aldehydes to produce chiral amino alcohols . Similarly, the synthesis of (R)- and (S)-4-Amino-3-methylbutanoic acids through enantioselective hydrolysis and subsequent conversion of ester groups to amines indicates a method that could potentially be adapted for the synthesis of “(R)-3-Amino-2-methylbutan-2-ol” .
Molecular Structure Analysis
The molecular structure of “(R)-3-Amino-2-methylbutan-2-ol” would include a chiral center at the second carbon atom, which is responsible for its (R)-configuration. The presence of both an amino group and a hydroxyl group within the molecule suggests that it could participate in hydrogen bonding and other intermolecular interactions, which would influence its reactivity and physical properties.
Chemical Reactions Analysis
Chiral amino alcohols like “(R)-3-Amino-2-methylbutan-2-ol” are often used as intermediates in the synthesis of other chiral compounds. For instance, the conversion of 2-aminobutan-1-ol to a benzylated derivative for the resolution of racemic acids suggests that similar strategies could be employed with “(R)-3-Amino-2-methylbutan-2-ol” to obtain other enantiomerically pure compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of “(R)-3-Amino-2-methylbutan-2-ol” would likely include a high boiling point and solubility in water due to the presence of both amino and hydroxyl functional groups. The compound's chiral nature would also mean that it has optical activity, which could be measured using polarimetry. The exact properties would depend on the specific structure and substituents present in the molecule.
Wissenschaftliche Forschungsanwendungen
Biochemical Research
(R)-3-Amino-2-methylbutan-2-ol has been used in biochemical research. For instance, it was involved in the isolation and characterization of a proteolytic enzyme, cathepsin D, from bovine spleen. This involved the use of paper chromatography with 2-methylbutan-2-ol-phthalate solvent to separate amino acids, demonstrating the compound's utility in biochemical separations (Press, Porter, & Cebra, 1960).
Chiral Analysis and Synthesis
The compound has also been a subject of interest in the field of chiral analysis and synthesis. Research on the assignment of the configuration of optical isomers by gas chromatography using asymmetric stationary phases has involved compounds structurally related to (R)-3-Amino-2-methylbutan-2-ol. This includes studies on 2-amino-3-methylbutane and 2-amino-4-methylpentane, aiding in understanding the synthesis and configuration of L(R)-isomers (Rubinstein, Feibush, & Gil-av, 1973).
Chemical Synthesis and Pheromone Research
In chemical synthesis, (R)-3-Amino-2-methylbutan-2-ol is used as a chiral synthon. It has been applied in the synthesis of optically active pheromones. For example, a chemoenzymatic synthesis involving this compound was key in producing a chiral methyl-branched pheromone of the Adoxophyes sp. (Geresh, Valiyaveettil, Lavie, & Shani, 1998).
Biofuel Production
There's also significant interest in the use of (R)-3-Amino-2-methylbutan-2-ol in biofuel production. Studies on engineered ketol-acid reductoisomerase and alcohol dehydrogenase have shown its potential in enabling anaerobic 2-methylpropan-1-ol production, a key step in biofuel generation (Bastian, Liu, Meyerowitz, Snow, Chen, & Arnold, 2011).
Eigenschaften
IUPAC Name |
(3R)-3-amino-2-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-4(6)5(2,3)7/h4,7H,6H2,1-3H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKDLPZRDQTOJW-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)(C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-2-methylbutan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-[Oxo(piperazin-1-yl)acetyl]morpholine](/img/structure/B1278052.png)




